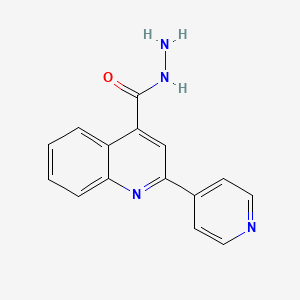

2-Pyridin-4-ylquinoline-4-carbohydrazide

Description

The exact mass of the compound 2-Pyridin-4-ylquinoline-4-carbohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Pyridin-4-ylquinoline-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridin-4-ylquinoline-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c16-19-15(20)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H,16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJPEVIUIHAAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396196 | |

| Record name | 2-pyridin-4-ylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5206-34-8 | |

| Record name | 2-pyridin-4-ylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5206-34-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidation of the Molecular Structure of 2-Pyridin-4-ylquinoline-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document outlines the synthetic pathway, spectroscopic characterization, and data analysis required to confirm the molecule's structure.

Synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide

The synthesis of the title compound is typically achieved through a three-step process commencing with the Pfitzinger reaction, followed by esterification and subsequent hydrazinolysis.

Experimental Protocol:

Step 1: Synthesis of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid

The Pfitzinger reaction provides a convenient method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1]

-

In a round-bottom flask, a mixture of isatin (1 equivalent) and 4-acetylpyridine (1 equivalent) is dissolved in ethanol.

-

An aqueous solution of potassium hydroxide (3 equivalents) is added, and the mixture is refluxed for 12-24 hours.[1]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.[2]

-

The solid is collected by filtration, washed with water, and dried to yield 2-(pyridin-4-yl)quinoline-4-carboxylic acid.[3]

Step 2: Synthesis of Ethyl 2-(Pyridin-4-yl)quinoline-4-carboxylate

Esterification of the carboxylic acid is a necessary step to facilitate the subsequent reaction with hydrazine.

-

2-(Pyridin-4-yl)quinoline-4-carboxylic acid (1 equivalent) is suspended in absolute ethanol.

-

A catalytic amount of concentrated sulfuric acid is added carefully.[4]

-

The mixture is refluxed for 8-12 hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

-

The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the ethyl ester.

Step 3: Synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide

The final step involves the conversion of the ester to the desired carbohydrazide.

-

Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate (1 equivalent) is dissolved in ethanol.

-

Hydrazine hydrate (5-10 equivalents) is added to the solution.[5][6]

-

The reaction mixture is refluxed for 6-10 hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried to afford 2-pyridin-4-ylquinoline-4-carbohydrazide.

References

An In-depth Technical Guide to the Chemical Properties of 2-Pyridin-4-ylquinoline-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Pyridin-4-ylquinoline-4-carbohydrazide. Due to the limited availability of data for this specific molecule, this document also draws upon information from closely related structural analogs to provide a broader context for its potential characteristics and biological activities.

Core Chemical Properties

The fundamental chemical and physical properties of 2-Pyridin-4-ylquinoline-4-carbohydrazide are summarized below. It is important to note that while some data is available for the target compound, other properties are inferred from its structural analogs.

| Property | Value | Source |

| IUPAC Name | 2-(pyridin-4-yl)quinoline-4-carbohydrazide | N/A |

| Molecular Formula | C₁₅H₁₂N₄O | [1] |

| Molecular Weight | 264.29 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN | N/A |

| InChI Key | AMJPEVIUIHAAOF-UHFFFAOYSA-N | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to have moderate water solubility | Inferred from analogs[2] |

| pKa | Not available | |

| LogP | Not available |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of a synthesized compound. While a comprehensive dataset for 2-Pyridin-4-ylquinoline-4-carbohydrazide is not publicly available, the following information has been identified:

-

¹H NMR: A ¹H Nuclear Magnetic Resonance spectrum for 2-(4-pyridinyl)-4-quinolinecarbohydrazide is available on SpectraBase, though full access may require a subscription.[1] The spectrum is recorded in DMSO-d6.[1]

Experimental Protocols: Synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide

A specific experimental protocol for the synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of structurally similar quinoline-4-carbohydrazides, such as the Pfitzinger reaction followed by esterification and hydrazinolysis.[2][3]

Proposed Synthetic Pathway:

A potential synthesis would involve a three-step process:

-

Step 1: Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid. This can be achieved via the Pfitzinger reaction, which involves the condensation of isatin with a ketone in the presence of a base. In this case, 4-acetylpyridine would be reacted with isatin.

-

Step 2: Esterification of 2-(pyridin-4-yl)quinoline-4-carboxylic acid. The carboxylic acid is converted to its corresponding ethyl or methyl ester. This is typically done by refluxing the acid in the respective alcohol (ethanol or methanol) with a catalytic amount of a strong acid like sulfuric acid.

-

Step 3: Hydrazinolysis of the ester. The final step involves the reaction of the ester with hydrazine hydrate, usually in a solvent like ethanol, to yield the desired 2-Pyridin-4-ylquinoline-4-carbohydrazide.

General Experimental Protocol (Adapted from the synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide[2][3]):

-

Materials: Isatin, 4-acetylpyridine, potassium hydroxide, ethanol, sulfuric acid, hydrazine hydrate.

-

Procedure:

-

A mixture of isatin and 4-acetylpyridine is refluxed in an ethanolic solution of potassium hydroxide to yield 2-(pyridin-4-yl)quinoline-4-carboxylic acid.

-

The resulting carboxylic acid is then suspended in ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed to form the ethyl ester.

-

The crude ester is then dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for several hours.

-

Upon cooling, the product, 2-Pyridin-4-ylquinoline-4-carbohydrazide, is expected to precipitate out of the solution.

-

The solid product can be collected by filtration, washed with cold ethanol, and recrystallized to obtain the pure compound.

-

Potential Biological Activities

While there is no specific biological data for 2-Pyridin-4-ylquinoline-4-carbohydrazide, the quinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[4][5][6][7] Derivatives of quinoline have been reported to exhibit a broad spectrum of activities, including:

-

Anticancer: Many quinoline derivatives have been investigated for their potential as anticancer agents.[4][5]

-

Antimicrobial: The quinoline nucleus is a key component of several antibacterial and antifungal drugs.[4][5]

-

Anti-inflammatory: Certain quinoline derivatives have shown promising anti-inflammatory properties.[5][6]

-

Antiviral: The antiviral potential of quinoline compounds has also been an area of active research.[5]

-

Anticonvulsant: Some quinoline derivatives have been evaluated for their anticonvulsant activities.[4][6]

Given these precedents, it is plausible that 2-Pyridin-4-ylquinoline-4-carbohydrazide could exhibit interesting biological properties and warrants further investigation.

Visualizations

As no specific signaling pathways for 2-Pyridin-4-ylquinoline-4-carbohydrazide have been identified, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a novel chemical compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

Synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis pathways for 2-Pyridin-4-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details the core chemical reactions, experimental protocols, and quantitative data associated with the synthesis, presented in a format conducive to laboratory application.

Core Synthesis Pathway

The most prevalent and logical synthetic route to 2-Pyridin-4-ylquinoline-4-carbohydrazide is a three-step process commencing with the construction of the quinoline core, followed by esterification, and culminating in the formation of the carbohydrazide. This pathway is outlined below:

-

Step 1: Pfitzinger Reaction - Synthesis of the foundational scaffold, 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, is achieved through the Pfitzinger reaction. This classic method involves the condensation of isatin with 4-acetylpyridine in a basic medium.[1][2][3] The isatin ring is opened by the base to form an intermediate that then reacts with the enolate of 4-acetylpyridine, ultimately cyclizing to form the quinoline ring.[1]

-

Step 2: Fischer Esterification - The resulting carboxylic acid is then converted to its corresponding ethyl ester, ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate. This is typically accomplished via Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[4]

-

Step 3: Hydrazinolysis - The final step involves the conversion of the ethyl ester to the target carbohydrazide. This is achieved through the reaction of the ester with hydrazine hydrate, a process known as hydrazinolysis.[4][5][6] The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable carbohydrazide.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide. Please note that yields can vary based on reaction scale and purification methods.

| Step | Reaction | Reactants | Products | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pfitzinger Reaction | Isatin, 4-Acetylpyridine | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Ethanol/Water | Potassium Hydroxide | Reflux | 12-48 | 60-85 (estimated) |

| 2 | Fischer Esterification | 2-(Pyridin-4-yl)quinoline-4-carboxylic acid, Ethanol | Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate | Ethanol | Sulfuric Acid | Reflux | 4-8 | 70-80 (estimated) |

| 3 | Hydrazinolysis | Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate, Hydrazine Hydrate | 2-Pyridin-4-ylquinoline-4-carbohydrazide | Ethanol | - | Reflux | 4-6 | 85-95 (estimated) |

Note: Yields are estimated based on analogous reactions reported in the literature, as specific yields for this exact synthetic sequence are not consistently documented in a single source.[3][5]

Experimental Protocols

Step 1: Synthesis of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid

This protocol is adapted from the general Pfitzinger reaction conditions for the synthesis of 2-arylquinoline-4-carboxylic acids.[3][5]

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3.0 g, 53.5 mmol) in a mixture of ethanol (50 mL) and water (10 mL).

-

Add isatin (5.0 g, 34.0 mmol) to the basic solution and heat the mixture to reflux until the isatin has completely dissolved and the initial purple color fades to a pale yellow.

-

To the refluxing solution, add 4-acetylpyridine (4.1 g, 34.0 mmol) dropwise over 15 minutes.

-

Continue to reflux the reaction mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Acidify the mixture to a pH of approximately 5-6 with glacial acetic acid. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the crude product in a vacuum oven. Recrystallization from ethanol or a mixture of ethanol and water can be performed for further purification.

Step 2: Synthesis of Ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate

This protocol follows the standard procedure for Fischer esterification.[4]

-

Suspend the dried 2-(pyridin-4-yl)quinoline-4-carboxylic acid (5.0 g, 20.0 mmol) in absolute ethanol (100 mL) in a round-bottom flask fitted with a reflux condenser.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension with stirring.

-

Heat the reaction mixture to reflux and maintain it for 6 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice-cold water (200 mL).

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

-

The crude ester can be purified by recrystallization from ethanol.

Step 3: Synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide

This protocol is based on the general method for the hydrazinolysis of esters.[5][6]

-

Dissolve the ethyl 2-(pyridin-4-yl)quinoline-4-carboxylate (4.0 g, 14.4 mmol) in absolute ethanol (80 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (99-100%, 5 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 5 hours. A precipitate may form during the reaction.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold ethanol and then dry it in a vacuum oven to obtain the final product, 2-Pyridin-4-ylquinoline-4-carbohydrazide.

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthesis workflow and the logical relationships between the reactants and products.

Caption: Overall workflow for the synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide.

Caption: Logical progression from starting materials to the final product.

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. Pfitzinger Reaction [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. researchgate.net [researchgate.net]

Enigma of 2-Pyridin-4-ylquinoline-4-carbohydrazide: An Analysis of Uncharted Mechanisms of Action

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific mechanism of action for 2-Pyridin-4-ylquinoline-4-carbohydrazide. While this compound is commercially available as a chemical entity, there is a notable absence of published experimental studies detailing its biological activity, molecular targets, or the signaling pathways it may modulate. This technical guide, therefore, addresses this informational void by summarizing the known mechanisms of action of structurally related compounds, providing a foundational context for future research into this specific molecule.

Researchers and drug development professionals investigating 2-Pyridin-4-ylquinoline-4-carbohydrazide are encouraged to consider the biological activities of its core components: the pyridine-4-carbohydrazide and the quinoline-4-carbohydrazide moieties. Analysis of derivatives from these families offers potential, albeit theoretical, starting points for investigation.

Insights from Structurally Related Compounds

To facilitate hypothesis-driven research, this guide presents data on the biological activities of closely related quinoline and pyridine carbohydrazide derivatives. It is crucial to underscore that these findings are not directly applicable to 2-Pyridin-4-ylquinoline-4-carbohydrazide but may offer valuable parallels for initial screening and experimental design.

Quinoline-4-Carbohydrazide Derivatives: Antimicrobial and Anticancer Potential

Derivatives of quinoline-4-carbohydrazide have demonstrated notable activity in both antimicrobial and anticancer research. The synthetic flexibility of the quinoline ring allows for a wide range of structural modifications, leading to compounds that can interact with various biological targets.[1]

One area of investigation has focused on their role as microbial DNA gyrase inhibitors.[1][2] For instance, certain 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds showing inhibitory effects on S. aureus DNA gyrase.[2]

In the realm of oncology, 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been explored as potential anticancer agents. These compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[3]

Table 1: Quantitative Data for Quinoline-4-Carbohydrazide Derivatives

| Compound Class | Specific Derivative Example | Target | Biological Activity | IC50 Value | Reference |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives | Compound 10 | S. aureus DNA gyrase | Antimicrobial | 8.45 µM | [2] |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives | Compound 6b | S. aureus DNA gyrase | Antimicrobial | 33.64 µM | [2] |

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide Hybrids | Compound 6h | EGFR-TK | Antiproliferative (MCF-7 cells) | 2.71 µM | [3] |

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide Hybrids | Compound 6a | EGFR-TK | Antiproliferative (MCF-7 cells) | 3.39 µM | [3] |

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide Hybrids | Compound 6b | EGFR-TK | Antiproliferative (MCF-7 cells) | 5.94 µM | [3] |

Pyridine-4-Carbohydrazide Derivatives: A Foundation in Medicinal Chemistry

Pyridine-4-carbohydrazide, widely known as the anti-tuberculosis drug isoniazid, serves as a versatile scaffold for the development of new therapeutic agents.[4] Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4] While the primary application of isoniazid is in treating tuberculosis, its derivatives have been investigated for a broad spectrum of in-silico predicted biological activities, including antibacterial, antiviral, antiprotozoal, anti-inflammatory, and anticancer effects.[5]

It is important to note that much of the available data on novel pyridine-4-carbohydrazide derivatives is based on computational predictions rather than experimental validation.

Proposed Mechanisms of Action for Related Compound Classes

The following diagrams illustrate the potential mechanisms of action for the related compound classes discussed. These are hypothetical pathways for 2-Pyridin-4-ylquinoline-4-carbohydrazide and should be investigated experimentally.

Figure 1: Hypothesized antimicrobial mechanism of action for quinoline-4-carbohydrazide derivatives.

Figure 2: Hypothesized anticancer mechanism of action for quinoline-4-carbohydrazide derivatives.

Experimental Protocols for Future Investigation

To elucidate the mechanism of action of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a systematic experimental approach is required. The following are suggested protocols based on the activities of related compounds.

Antimicrobial Activity Screening

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of twofold dilutions of 2-Pyridin-4-ylquinoline-4-carbohydrazide in a suitable broth medium.

-

Inoculate each dilution with a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

DNA Gyrase Inhibition Assay:

-

Utilize a commercial DNA gyrase supercoiling assay kit.

-

Incubate relaxed plasmid DNA with DNA gyrase in the presence of varying concentrations of 2-Pyridin-4-ylquinoline-4-carbohydrazide.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Inhibition of supercoiling will be indicated by a decrease in the amount of supercoiled DNA.

-

Anticancer Activity Screening

-

Cell Viability Assay (e.g., MTT Assay):

-

Seed cancer cell lines (e.g., MCF-7 breast cancer cells) in 96-well plates.

-

Treat the cells with a range of concentrations of 2-Pyridin-4-ylquinoline-4-carbohydrazide for a specified duration (e.g., 48-72 hours).

-

Add MTT reagent and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

-

EGFR Tyrosine Kinase Inhibition Assay:

-

Employ a commercially available EGFR kinase assay kit (e.g., ELISA-based or fluorescence-based).

-

Incubate recombinant human EGFR with a specific substrate and ATP in the presence of various concentrations of 2-Pyridin-4-ylquinoline-4-carbohydrazide.

-

Quantify the kinase activity according to the kit's instructions to determine the IC50 value.

-

Conclusion

The mechanism of action of 2-Pyridin-4-ylquinoline-4-carbohydrazide remains an unexplored area of medicinal chemistry. The information presented in this guide on structurally analogous compounds offers a rational basis for initiating investigations into its potential antimicrobial and anticancer properties. A rigorous experimental approach, starting with broad phenotypic screening and progressing to specific target-based assays, will be essential to unravel the therapeutic potential of this molecule. The provided experimental outlines and hypothesized pathways serve as a roadmap for researchers embarking on this endeavor.

References

- 1. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cmjpublishers.com [cmjpublishers.com]

- 5. mdpi.com [mdpi.com]

Potential Biological Targets of 2-Pyridin-4-ylquinoline-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological targets of the novel compound 2-Pyridin-4-ylquinoline-4-carbohydrazide. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally related compounds to predict its likely mechanisms of action and therapeutic potential. By examining derivatives of quinoline-4-carbohydrazide and analogues featuring both quinoline and pyridine moieties, we extrapolate potential biological targets, signaling pathways, and antineoplastic activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic application of this class of compounds.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The incorporation of a carbohydrazide linker introduces an additional pharmacophore known for its diverse biological functions, including anticancer effects.[7] The specific linkage of a pyridine ring to the quinoline core at the 2-position suggests the potential for unique interactions with biological targets. This guide explores the probable biological landscape of 2-Pyridin-4-ylquinoline-4-carbohydrazide by analyzing the established activities of its structural analogues.

Predicted Biological Activity: Anticancer Potential

Based on the biological evaluation of closely related compounds, 2-Pyridin-4-ylquinoline-4-carbohydrazide is predicted to possess significant antiproliferative and anticancer properties. The primary evidence stems from studies on quinoline-4-carbohydrazide derivatives, which have demonstrated potent activity against various cancer cell lines.

Potential Molecular Targets

2.1.1. Epidermal Growth Factor Receptor (EGFR) Kinase

Structurally similar 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been identified as potent inhibitors of EGFR kinase.[8][9] This suggests that 2-Pyridin-4-ylquinoline-4-carbohydrazide may also target the ATP-binding site of EGFR, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival.

2.1.2. Cyclin-Dependent Kinase 2 (CDK2)

Molecular docking studies of quinoline-based dihydrazone derivatives suggest a potential interaction with CDK2, a key regulator of the cell cycle.[10] Inhibition of CDK2 would lead to cell cycle arrest, preventing cancer cells from progressing through the G1/S phase transition.

2.1.3. DNA Intercalation

The planar aromatic structure of the quinoline and pyridine rings raises the possibility of DNA intercalation as a mechanism of action.[10] By inserting between DNA base pairs, the compound could interfere with DNA replication and transcription, ultimately leading to apoptosis.

Predicted Cellular Effects

2.2.1. Induction of Apoptosis

Analogous compounds have been shown to induce apoptosis in cancer cells.[9][10] This is likely mediated through the upregulation of pro-apoptotic proteins such as p53 and caspase-9, and potentially through the generation of reactive oxygen species (ROS).[8][10]

2.2.2. Cell Cycle Arrest

Inhibition of key cell cycle regulators like EGFR and CDK2 is expected to result in cell cycle arrest, primarily at the G1 phase.[7][8] This prevents the proliferation of malignant cells.

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative data from key studies on structurally analogous compounds, providing a basis for predicting the potential potency of 2-Pyridin-4-ylquinoline-4-carbohydrazide.

Table 1: Antiproliferative Activity of 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids against MCF-7 Breast Cancer Cells.[8][9]

| Compound | IC₅₀ (µM) vs. MCF-7 |

| 6a | 3.39 |

| 6b | 5.94 |

| 6h | 2.71 |

| Doxorubicin (Ref.) | 6.18 |

Table 2: EGFR Kinase Inhibitory Activity of 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids.[8]

| Compound | IC₅₀ (µM) vs. EGFR Kinase |

| 6h | 0.22 |

| Lapatinib (Ref.) | 0.18 |

Table 3: Antiproliferative Activity of Quinoline-Based Dihydrazone Derivatives.[10]

| Compound | Cell Line | IC₅₀ (µM) |

| 3b | MCF-7 | 7.016 |

| 3c | MCF-7 | 7.05 |

| 3c | BGC-823 | 8.12 |

| 3c | BEL-7402 | 9.34 |

| 3c | A549 | 10.21 |

| 5-FU (Ref.) | MCF-7 | >50 |

Experimental Protocols for Key Cited Experiments

In Vitro Antiproliferative Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[10]

EGFR Kinase Inhibition Assay

-

Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain.

-

Reaction Mixture: The reaction is typically performed in a buffer containing the EGFR kinase enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[8]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.[7][8]

Visualizations: Signaling Pathways and Workflows

Caption: Predicted inhibition of the EGFR signaling pathway by 2-Pyridin-4-ylquinoline-4-carbohydrazide.

Caption: Hypothesized mechanism of G1 phase cell cycle arrest via CDK2 inhibition.

Caption: A typical experimental workflow for the evaluation of a novel anticancer compound.

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of 2-Pyridin-4-ylquinoline-4-carbohydrazide, in conjunction with data from its close analogues, strongly suggest its potential as a novel anticancer agent. The most probable biological targets include EGFR kinase and CDK2, leading to the induction of apoptosis and cell cycle arrest. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines. Subsequent studies should aim to confirm its molecular targets and elucidate the precise mechanisms underlying its predicted biological activity. The data presented in this guide provides a solid rationale for the further investigation of 2-Pyridin-4-ylquinoline-4-carbohydrazide as a promising therapeutic candidate.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. jddtonline.info [jddtonline.info]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 10. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 2-Pyridin-4-ylquinoline-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule, supported by data from analogous compounds and established spectroscopic principles. Detailed experimental protocols for obtaining such data are also presented.

Molecular Structure and Properties

-

Molecular Formula: C₁₅H₁₂N₄O

-

Molecular Weight: 264.29 g/mol [1]

-

IUPAC Name: 2-(pyridin-4-yl)quinoline-4-carbohydrazide

-

CAS Number: 5206-34-8

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Pyridin-4-ylquinoline-4-carbohydrazide. While experimental ¹H NMR data is referenced, the ¹³C NMR, IR, and Mass Spectrometry data are predicted based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | br s | 1H | -CO -NH -NH₂ |

| ~8.80 | d | 2H | H-2', H-6' (Pyridinyl) |

| ~8.40 | s | 1H | H-3 (Quinoline) |

| ~8.20 | d | 1H | H-5 (Quinoline) |

| ~8.00 | d | 2H | H-3', H-5' (Pyridinyl) |

| ~7.80 - 7.90 | m | 2H | H-8, H-6 (Quinoline) |

| ~7.60 | t | 1H | H-7 (Quinoline) |

| ~4.60 | br s | 2H | -CO-NH-NH₂ |

Note: Data is predicted based on typical chemical shifts for quinoline and pyridine derivatives in DMSO-d₆. The broad singlets for the hydrazide protons are due to quadrupole broadening and hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C =O (Hydrazide) |

| ~156.0 | C -2 (Quinoline) |

| ~150.0 | C -2', C -6' (Pyridinyl) |

| ~148.0 | C -8a (Quinoline) |

| ~145.0 | C -4' (Pyridinyl) |

| ~142.0 | C -4 (Quinoline) |

| ~130.0 | C -7 (Quinoline) |

| ~129.0 | C -5 (Quinoline) |

| ~128.0 | C -4a (Quinoline) |

| ~125.0 | C -6 (Quinoline) |

| ~122.0 | C -3', C -5' (Pyridinyl) |

| ~120.0 | C -8 (Quinoline) |

| ~118.0 | C -3 (Quinoline) |

Note: Predicted values are based on the analysis of similar heterocyclic systems and known substituent effects.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H stretching (asymmetric & symmetric) |

| 3050 - 3150 | Weak | Aromatic C-H stretching |

| ~1670 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | C=N and C=C stretching (Quinoline/Pyridine) |

| ~1540 | Medium | N-H bending (Amide II) |

| 1400 - 1500 | Medium | Aromatic C=C stretching |

| ~1250 | Medium | C-N stretching |

| 750 - 850 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Species |

| 264.10 | [M]⁺ (Molecular Ion) |

| 265.11 | [M+H]⁺ (Protonated Molecule) |

| 233.09 | [M-NHNH₂]⁺ |

| 205.08 | [M-CONHNH₂]⁺ |

Note: The exact mass of 2-Pyridin-4-ylquinoline-4-carbohydrazide is 264.1011 g/mol .[1] The fragmentation pattern is predicted based on the typical behavior of hydrazide-containing compounds.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 2-Pyridin-4-ylquinoline-4-carbohydrazide.

Synthesis

A common route for the synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide involves a two-step process:

-

Esterification: 2-(Pyridin-4-yl)quinoline-4-carboxylic acid is esterified, typically using methanol or ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude ester is purified.

-

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The mixture is refluxed for several hours. The product, 2-Pyridin-4-ylquinoline-4-carbohydrazide, often precipitates from the reaction mixture upon cooling and can be collected by filtration, followed by washing with a cold solvent and recrystallization to yield the pure compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition: Standard acquisition parameters are used. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (or the residual solvent peak of DMSO-d₆ at 2.50 ppm).

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at 39.52 ppm).

IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Data Acquisition: The sample solution is infused into the ESI source. Mass spectra are acquired in positive ion mode to observe the [M+H]⁺ ion. The mass-to-charge ratio (m/z) is recorded.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of 2-Pyridin-4-ylquinoline-4-carbohydrazide.

Caption: General workflow for synthesis and spectroscopic characterization.

References

In-Silico Modeling and Docking Studies of 2-Pyridin-4-ylquinoline-4-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico modeling and molecular docking studies of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a novel compound with significant potential in drug discovery. This document details the computational methodologies, summarizes key quantitative data, and outlines experimental protocols relevant to the investigation of this and structurally similar quinoline derivatives.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a pyridine ring and a carbohydrazide moiety into the quinoline scaffold, as seen in 2-Pyridin-4-ylquinoline-4-carbohydrazide, presents a unique chemical architecture that may offer enhanced therapeutic potential. In-silico modeling and molecular docking are powerful computational tools that allow for the prediction of the binding affinity and interaction of a ligand with its biological target, thereby accelerating the drug discovery process by identifying promising candidates for further experimental validation.

This guide focuses on the in-silico analysis of 2-Pyridin-4-ylquinoline-4-carbohydrazide, with a particular emphasis on its potential as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key target in cancer therapy.

Computational Methodologies

The in-silico evaluation of 2-Pyridin-4-ylquinoline-4-carbohydrazide and its analogs typically involves a multi-step computational workflow. This process begins with the preparation of the ligand and protein structures, followed by molecular docking simulations to predict the binding mode and affinity. Subsequently, the pharmacokinetic properties and potential toxicity of the compound are assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Molecular Docking Protocol

Molecular docking studies are performed to predict the preferred orientation of the ligand when bound to a target protein and to estimate the strength of the interaction.

Experimental Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., EGFR-TK) is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm.

-

The protein structure is then energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of 2-Pyridin-4-ylquinoline-4-carbohydrazide is drawn using chemical drawing software like ChemDraw.

-

The 2D structure is converted to a 3D structure and its geometry is optimized using a suitable computational method (e.g., DFT with B3LYP functional).

-

Gasteiger charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Molecular docking is performed using software such as AutoDock Vina or PyRx.

-

The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

The resulting docking poses are analyzed to identify the most favorable binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

ADMET Prediction

In-silico ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various computational models and web-based tools are used to predict these properties.

Experimental Protocol:

-

Physicochemical Properties and Drug-Likeness:

-

The molecular structure of the compound is submitted to online servers like SwissADME or Molinspiration.

-

Parameters such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated.

-

Compliance with drug-likeness rules, such as Lipinski's Rule of Five, is assessed.

-

-

Pharmacokinetic and Toxicity Prediction:

-

Web servers like admetSAR or pkCSM are used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity (e.g., mutagenicity, carcinogenicity).

-

Quantitative Data Presentation

The following tables summarize representative quantitative data for 2-arylquinoline-4-carbohydrazide derivatives, which are structurally analogous to the target compound. This data is compiled from various in-silico and in-vitro studies on similar quinoline-based compounds.

Table 1: In-Vitro Anticancer Activity of Representative 2-Arylquinoline-4-carbohydrazide Derivatives

| Compound ID | R-group on Aryl Moiety | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | 4-OCH3 | MCF-7 | 3.39 | [1] |

| 6b | 4-CH3 | MCF-7 | 5.94 | [1] |

| 6h | 4-NO2 | MCF-7 | 2.71 | [1] |

| Doxorubicin | - | MCF-7 | 6.18 | [1] |

Table 2: EGFR-TK Inhibitory Activity of Selected Derivatives

| Compound ID | R-group on Aryl Moiety | IC50 (µM) | Reference |

| 6h | 4-NO2 | 0.22 | [1] |

| Lapatinib | - | 0.18 | [1] |

Table 3: Predicted ADMET Properties of Representative Quinoline Hydrazone Derivatives

| Compound ID | BBB Permeability | GI Absorption | AMES Mutagenicity | Carcinogenicity | Acute Oral Toxicity (LD50 mol/kg) | Reference |

| 4a | +0.6607 | High | Non-mutagenic | Non-carcinogenic | 2.235 | [2] |

| 4c | +0.6857 | High | Non-mutagenic | Non-carcinogenic | Not provided | [2] |

Table 4: Molecular Docking Scores of Quinoline Hydrazone Derivatives against S. aureus DNA Gyrase A

| Compound ID | Docking Score (kcal/mol) | Reference |

| 48 | -9.29 | [3][4] |

| 49 | -8.47 | [3][4] |

Synthesis Protocol

The synthesis of 2-arylquinoline-4-carbohydrazide derivatives typically involves a multi-step process. The following is a general protocol based on established methods.

Experimental Protocol:

-

Synthesis of 2-Arylquinoline-4-carboxylic acid:

-

A mixture of an appropriate aromatic aldehyde, pyruvic acid, and aniline in ethanol is refluxed for several hours.

-

The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried to yield the 2-arylquinoline-4-carboxylic acid.

-

-

Synthesis of Ethyl 2-Arylquinoline-4-carboxylate:

-

The 2-arylquinoline-4-carboxylic acid is dissolved in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed for an extended period.

-

After cooling, the solution is poured into ice-cold water, and the resulting precipitate is filtered, washed, and recrystallized to give the corresponding ethyl ester.

-

-

Synthesis of 2-Arylquinoline-4-carbohydrazide:

-

The ethyl 2-arylquinoline-4-carboxylate is dissolved in ethanol, and hydrazine hydrate is added.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the solid product separates out, which is then filtered, washed with ethanol, and recrystallized to afford the final 2-arylquinoline-4-carbohydrazide.

-

Mandatory Visualizations

Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is often implicated in cancer.[5] Quinoline derivatives are frequently investigated as potential inhibitors of EGFR tyrosine kinase.

Caption: EGFR signaling pathway and the inhibitory action of the title compound.

Experimental Workflow

The in-silico analysis of potential drug candidates follows a structured workflow, from initial data acquisition to the final analysis of results.

References

- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 3. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

The Genesis and Ascendance of Quinoline-4-Carbohydrazides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities. First isolated from coal tar in 1834, the quinoline ring system has since become a privileged structure in the design of therapeutic agents.[1] This technical guide provides an in-depth exploration of a particularly significant subclass: the quinoline-4-carbohydrazides. We will delve into the historical context of their discovery, detail their synthesis, present their biological activities with quantitative data, and elucidate their mechanisms of action through signaling pathway diagrams. This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Historical Perspective: The Convergence of Quinoline and Hydrazide Chemistry

While a singular definitive report on the first synthesis of the parent quinoline-4-carbohydrazide is not readily apparent in historical literature, its emergence can be understood as the confluence of two significant streams of chemical and medicinal research in the late 19th and early 20th centuries: the development of synthetic routes to quinolines and the discovery of the biological significance of the hydrazide functional group.

The foundational methods for constructing the quinoline-4-carboxylic acid core, the immediate precursor to quinoline-4-carbohydrazides, were established in the 1880s. The Doebner-von Miller reaction , first described in 1881, provided a pathway to quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3][4] Shortly after, in 1886, Wilhelm Pfitzinger reported that the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base yields substituted quinoline-4-carboxylic acids, a method now famously known as the Pfitzinger reaction .[5][6] These classical reactions were instrumental in making a wide array of substituted quinoline-4-carboxylic acids accessible for further investigation.

The second crucial element, the hydrazide moiety, gained prominence in medicinal chemistry with the discovery of the remarkable antitubercular activity of isoniazid (isonicotinic acid hydrazide) in the early 1950s. This discovery highlighted the potential of the carbohydrazide group as a key pharmacophore, sparking widespread interest in synthesizing and evaluating other hydrazide-containing compounds for therapeutic purposes. It is within this context of established quinoline synthesis and the burgeoning field of hydrazide-based drug discovery that quinoline-4-carbohydrazides were likely first synthesized and investigated for their biological potential.

Synthesis of the Quinoline-4-Carbohydrazide Core

The synthesis of quinoline-4-carbohydrazide and its derivatives is a well-established process, typically commencing with the construction of the quinoline-4-carboxylic acid ring system, followed by conversion to the carbohydrazide.

Synthesis of the Quinoline-4-Carboxylic Acid Precursor

As mentioned, the Pfitzinger and Doebner reactions are classical methods for obtaining the quinoline-4-carboxylic acid scaffold. The Pfitzinger reaction, in particular, is a versatile method that involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group under basic conditions.[5][7]

Conversion to Quinoline-4-Carbohydrazide

Once the quinoline-4-carboxylic acid is obtained, the synthesis of the corresponding carbohydrazide is typically a two-step process:

-

Esterification: The carboxylic acid is first converted to its corresponding ester, commonly an ethyl or methyl ester. This is often achieved by refluxing the carboxylic acid in the respective alcohol (e.g., absolute ethanol) with a catalytic amount of a strong acid, such as concentrated sulfuric acid.[8][9]

-

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, usually in a suitable solvent like ethanol, and heated to reflux. This reaction substitutes the alkoxy group of the ester with the hydrazinyl group (-NHNH2) to yield the final quinoline-4-carbohydrazide.[8][10]

This synthetic sequence is highly adaptable, allowing for the introduction of a wide variety of substituents on the quinoline ring, which has been extensively exploited to modulate the biological activity of the resulting carbohydrazide derivatives.

Biological Activities and Quantitative Data

Quinoline-4-carbohydrazide derivatives have demonstrated a broad spectrum of biological activities, with the most notable being their antimicrobial and anticancer properties.

Antimicrobial Activity

A significant body of research has focused on the development of quinoline-4-carbohydrazide derivatives as potent antimicrobial agents, particularly against Gram-positive bacteria and Mycobacterium tuberculosis.

Table 1: In Vitro Antibacterial Activity of Selected Quinoline-4-Carbohydrazide Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

| 5 | S. aureus | 49.04 | [8] |

| 6a | S. aureus | 164.35 | [8] |

| 6b | S. aureus | 38.64 | [8] |

| 10 | S. aureus | 191.36 | [8] |

| 11 | S. aureus | 192.29 | [8] |

| 13 | S. aureus | 381.81 | [8] |

| 14 | S. aureus | 761.77 | [8] |

Note: Compound numbering corresponds to the referenced literature.

Anticancer Activity

The quinoline-4-carbohydrazide scaffold has also been investigated for its potential as an anticancer agent. Derivatives have shown significant cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected Quinoline-4-Carbohydrazide-Acrylamide Hybrids against MCF-7 Breast Cancer Cells

| Compound | IC50 (µM) | Reference |

| 5 | 12.47 ± 0.40 | [9] |

| 6a | 3.39 | [9] |

| 6b | 5.94 | [9] |

| 6h | 2.71 | [9] |

| Doxorubicin (Ref.) | 6.18 | [9] |

Note: Compound numbering corresponds to the referenced literature.

Mechanisms of Action and Signaling Pathways

The biological activities of quinoline-4-carbohydrazide derivatives are attributed to their interaction with specific molecular targets, leading to the disruption of essential cellular processes.

Inhibition of Bacterial DNA Gyrase

One of the primary mechanisms of antimicrobial action for many quinoline derivatives is the inhibition of bacterial DNA gyrase.[8] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, these compounds prevent the proper management of DNA topology, leading to the cessation of DNA synthesis and ultimately bacterial cell death.

Caption: Inhibition of bacterial DNA gyrase by quinoline-4-carbohydrazide derivatives.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

In the context of cancer, certain quinoline-4-carbohydrazide derivatives have been shown to inhibit the signaling pathway of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and metastasis. By inhibiting the tyrosine kinase activity of EGFR, these compounds can block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Disruption of EGFR signaling in cancer cells.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of quinoline-4-carbohydrazide compounds.

General Procedure for the Synthesis of 2-Aryl-quinoline-4-carbohydrazide

-

Synthesis of 2-Aryl-quinoline-4-carboxylic acid: To a solution of isatin in ethanol, a base (e.g., potassium hydroxide) and an appropriate acetophenone are added. The mixture is refluxed for several hours. After cooling, the reaction mixture is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.[8]

-

Esterification: The synthesized quinoline-4-carboxylic acid is dissolved in absolute ethanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for an extended period. The solvent is then removed under reduced pressure, and the residue is neutralized to obtain the ethyl ester.[8]

-

Hydrazinolysis: The ethyl ester is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the quinoline-4-carbohydrazide precipitates and is collected by filtration, washed, and recrystallized.[8]

In Vitro Antimicrobial Activity Assessment

-

Agar Well Diffusion Method: This method is used for preliminary screening of antimicrobial activity. A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then made in the agar, and a solution of the test compound is added to each well. After incubation, the diameter of the zone of inhibition around each well is measured.[8]

-

Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a two-fold serial dilution method. A series of dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized suspension of the microorganism is added to each well. The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[8]

In Vitro Anticancer Activity Assay

-

MTT Assay: The cytotoxic effect of the compounds on cancer cell lines (e.g., MCF-7) is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT reagent is then added, which is converted to formazan by viable cells. The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Conclusion

The quinoline-4-carbohydrazide scaffold represents a versatile and highly promising platform for the development of novel therapeutic agents. Stemming from the rich history of quinoline synthesis and the recognition of the hydrazide moiety's medicinal importance, this class of compounds has demonstrated significant potential in combating both infectious diseases and cancer. Their well-defined synthetic routes allow for extensive structural modifications, enabling the fine-tuning of their biological activity. The elucidation of their mechanisms of action, such as the inhibition of DNA gyrase and EGFR signaling, provides a rational basis for the design of more potent and selective derivatives. The quantitative data and experimental protocols presented in this guide underscore the continued relevance of quinoline-4-carbohydrazides in modern drug discovery and development, offering a solid foundation for future research in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]

- 10. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

2-Pyridin-4-ylquinoline-4-carbohydrazide CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, physicochemical properties, and insights into its synthesis and potential biological activities, with a focus on its relevance to cancer research.

Core Compound Identifiers

2-Pyridin-4-ylquinoline-4-carbohydrazide is a distinct isomer within the pyridinylquinoline carbohydrazide family. Precise identification is crucial for research and development activities.

| Identifier | Value |

| CAS Number | 5206-34-8[1] |

| Molecular Formula | C₁₅H₁₂N₄O[1] |

| Molecular Weight | 264.28 g/mol [1] |

| IUPAC Name | 2-(pyridin-4-yl)quinoline-4-carbohydrazide |

| Synonyms | 2-(4-pyridyl)quinoline-4-carbohydrazide |

Physicochemical Properties

| Property | Value (for 2-(pyridin-4-yl)quinoline-4-carboxylic acid) |

| Molecular Weight | 250.25 g/mol [2][3] |

| Molecular Formula | C₁₅H₁₀N₂O₂[2][3] |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Synthesis and Experimental Protocols

The synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide typically involves a two-step process: the formation of the quinoline-4-carboxylic acid core, followed by its conversion to the corresponding carbohydrazide.

Step 1: Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

A common method for synthesizing the quinoline-4-carboxylic acid backbone is the Doebner-von Miller reaction or a related cyclization strategy. One potential pathway involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid. A more specific approach for related compounds involves the Pfitzinger reaction, which condenses isatin with a carbonyl compound. For instance, the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid is achieved by reacting isatin with 4-bromoacetophenone in the presence of a base.[4]

General Experimental Protocol (Pfitzinger Reaction for Analogue Synthesis): [4]

-

Reactants: Isatin and 4-acetylpyridine are refluxed in ethanol under basic conditions.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification.

-

Purification: The crude product is collected by filtration, washed, and purified by recrystallization to yield 2-(pyridin-4-yl)quinoline-4-carboxylic acid.

Step 2: Conversion to 2-Pyridin-4-ylquinoline-4-carbohydrazide

The carboxylic acid is then converted to the carbohydrazide. This is typically achieved by first forming an ester or an acid chloride, which then reacts with hydrazine hydrate.

General Experimental Protocol (Hydrazinolysis):

-

Esterification/Acid Chloride Formation: The synthesized 2-(pyridin-4-yl)quinoline-4-carboxylic acid is converted to its methyl or ethyl ester by refluxing in the respective alcohol with a catalytic amount of acid. Alternatively, it can be converted to the acid chloride using a chlorinating agent like thionyl chloride.

-

Hydrazinolysis: The resulting ester or acid chloride is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol.[5]

-

Product Isolation: Upon completion of the reaction, the mixture is cooled, and the precipitated 2-Pyridin-4-ylquinoline-4-carbohydrazide is collected by filtration, washed, and can be further purified by recrystallization.[5]

Potential Biological Activity and Signaling Pathways

Derivatives of quinoline carbohydrazide have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.[6][7][8][9] These compounds have been shown to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of quinoline-based compounds against various cancer cell lines. For instance, novel derivatives of a 2-(quinoline-4-carbonyl)hydrazide scaffold have shown significant antiproliferative activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC₅₀ values more potent than the reference drug Doxorubicin.[6][7][9] Specifically, compounds have demonstrated IC₅₀ values in the low micromolar range, such as 2.71 µM, 3.39 µM, and 5.94 µM against MCF-7 cells.[6][7][9]

Targeting Receptor Tyrosine Kinase Signaling Pathways

The anticancer effects of many quinoline derivatives are attributed to their ability to inhibit receptor tyrosine kinases (RTKs) that are crucial for tumor growth and progression.[10] Key pathways that are often targeted include:

-

EGFR (Epidermal Growth Factor Receptor) Signaling: The EGFR pathway is a critical regulator of cell proliferation, survival, and differentiation.[2][11] Its aberrant activation is a hallmark of many cancers. Some quinoline-4-carbonyl)hydrazide derivatives have been shown to be potent inhibitors of EGFR kinase, with IC₅₀ values as low as 0.22 µM.[6][7]

-

c-Met (Hepatocyte Growth Factor Receptor) Signaling: The HGF/c-Met signaling cascade is involved in cell motility, invasion, and morphogenesis.[4][12][13][14] Its dysregulation is linked to tumor metastasis.

-

VEGF (Vascular Endothelial Growth Factor) Signaling: The VEGF pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[][16][17][18]

The inhibition of these pathways by quinoline derivatives can lead to the suppression of tumor growth and progression.

Visualizing Workflows and Pathways

Synthetic Workflow

Caption: Synthetic route for 2-Pyridin-4-ylquinoline-4-carbohydrazide.

EGFR Signaling Pathway

Caption: EGFR signaling pathway and potential inhibition by quinoline derivatives.

c-Met and VEGF Signaling Pathways

References

- 1. CAS:5206-34-8, 2-(Pyridin-4-yl)quinoline-4-carbohydrazide-毕得医药 [bidepharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-a.com [ajchem-a.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. medium.com [medium.com]

- 18. ClinPGx [clinpgx.org]

A Technical Guide to the Physicochemical Characteristics of 2-Pyridin-4-ylquinoline-4-carbohydrazide

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Pyridin-4-ylquinoline-4-carbohydrazide, a heterocyclic compound of interest to researchers and professionals in the field of drug discovery and development. This document outlines the synthesis, spectral characteristics, and other key physicochemical data, supported by detailed experimental protocols and visual diagrams.

Chemical Identity and Properties

2-Pyridin-4-ylquinoline-4-carbohydrazide is a complex molecule incorporating both a quinoline and a pyridine ring, linked by a carbohydrazide functional group. These structural motifs are prevalent in many biologically active compounds.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₄O | [1] |

| Molecular Weight | 264.29 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in DMSO (predicted) | [1] |

Synthesis

The synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide is typically achieved through a two-step process. The initial step involves the formation of the quinoline core via a condensation reaction, followed by the conversion of a carboxylic acid or ester intermediate to the final carbohydrazide.

Synthesis Workflow

Caption: Synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid

-

To a solution of isatin (1 equivalent) in ethanol, add 4-(pyridin-4-yl)acetophenone (1 equivalent).

-

Add a solution of potassium hydroxide (3 equivalents) in water.

-

Reflux the mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-(pyridin-4-yl)quinoline-4-carboxylic acid.

Step 2: Synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide

-

Suspend 2-(pyridin-4-yl)quinoline-4-carboxylic acid (1 equivalent) in absolute ethanol.

-

Add a few drops of concentrated sulfuric acid as a catalyst and reflux for 8-10 hours to form the ethyl ester.

-

After esterification is complete (monitored by TLC), cool the mixture.

-

Add hydrazine hydrate (1.5 equivalents) to the ethanolic solution of the ester.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature. The product, 2-Pyridin-4-ylquinoline-4-carbohydrazide, will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Spectroscopic Characterization

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.5 | Singlet | -CONH- |

| ~9.0 | Doublet | Pyridine H-2, H-6 |

| ~8.5 | Doublet | Quinoline H-5 |

| ~8.2 | Doublet | Quinoline H-8 |

| ~8.0 | Triplet | Quinoline H-7 |

| ~7.8 | Triplet | Quinoline H-6 |

| ~7.7 | Doublet | Pyridine H-3, H-5 |

| ~7.5 | Singlet | Quinoline H-3 |

| ~4.5 | Broad Singlet | -NH₂ |

Note: These are predicted values based on known spectra of similar quinoline and pyridine derivatives. Actual experimental values may vary. A ¹H NMR spectrum for this compound is noted to be available in a spectral database, confirming its characterization in DMSO-d₆.[1]

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (hydrazide) |

| ~155 | Quinoline C-2 |

| ~150 | Pyridine C-2, C-6 |

| ~148 | Quinoline C-4 |

| ~145 | Pyridine C-4 |

| ~138 | Quinoline C-8a |

| ~130 | Quinoline C-7 |

| ~128 | Quinoline C-5 |

| ~126 | Quinoline C-6 |

| ~125 | Quinoline C-4a |

| ~122 | Pyridine C-3, C-5 |

| ~118 | Quinoline C-3 |

Note: These are predicted values based on known spectra of similar quinoline and pyridine derivatives.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretching (hydrazide) |

| 3050-3150 | Aromatic C-H stretching |